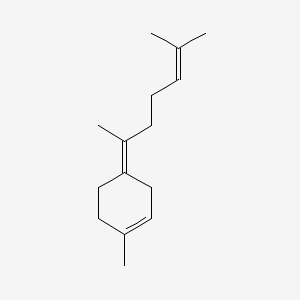

(Z)-gamma-bisabolene

Descripción general

Descripción

Bisabolene is a sesquiterpene and can be extracted from oregano and other aromatic plants. It may be a potential anticancer agent that can induce apoptosis in A549 cancer cell line.

Aplicaciones Científicas De Investigación

Biosynthesis and Mechanistic Insights

- A study by Rinkel and Dickschat (2019) explored the biosynthesis of (Z)-γ-bisabolene in Cryptosporangium arvum. They investigated the cyclization mechanism of this sesquiterpene, focusing on the stereochemistry of intermediates and the cyclisation of different enantiomers of nerolidyl diphosphate (NPP) (Rinkel & Dickschat, 2019).

Industrial and Environmental Applications

- Zhao et al. (2020) demonstrated the high-efficiency production of bisabolene (including γ-bisabolene) from waste cooking oil using metabolically engineered Yarrowia lipolytica. This study highlighted the potential for sustainable and economical industrial production of bisabolene, a precursor for various chemicals (Zhao et al., 2020).

Applications in Pest Control

- Govindarajan et al. (2018) discovered the efficacy of (Z)-γ-bisabolene from the essential oil of Galinsoga parviflora as an eco-friendly larvicide and oviposition deterrent against mosquito vectors. This finding suggests potential applications in controlling mosquito-borne diseases (Govindarajan et al., 2018).

Medical and Pharmacological Research

- Jou et al. (2016) investigated the anticancer activity of γ-bisabolene in human neuroblastoma cells. Their research demonstrated that γ-bisabolene induces p53-mediated mitochondrial apoptosis, suggesting its potential as an anti-cancer compound (Jou et al., 2016).

Advanced Biofuel Research

- Peralta-Yahya et al. (2011) identified bisabolene as a novel biosynthetic alternative to D2 diesel fuel. They engineered microbial platforms for the production of bisabolene, a precursor to the advanced biofuel bisabolane, showcasing the potential of (Z)-γ-bisabolene in sustainable fuel production (Peralta-Yahya et al., 2011).

Propiedades

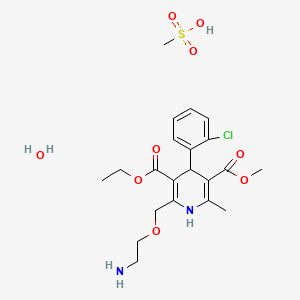

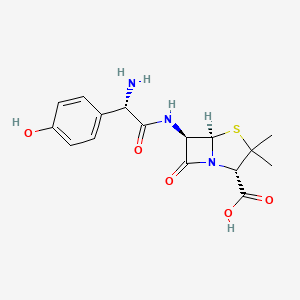

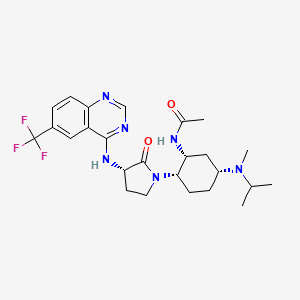

IUPAC Name |

(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037003 | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Bisabolene, (Z)- | |

CAS RN |

13062-00-5, 495-62-5 | |

| Record name | (Z)-γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Bisabolene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of gamma-bisabolene?

A1: Gamma-bisabolene is found in various plants, including carrots [, ], cotton [], and sunflower []. Notably, it constitutes a significant portion of the essential oils in these plants. For instance, it can make up to 60% of the total essential oil transpired by cotton plants [].

Q2: What is the role of gamma-bisabolene in plants?

A2: While the exact function of gamma-bisabolene in all plants requires further research, its presence in glandular trichomes, particularly in sunflowers, suggests a role in plant defense []. These trichomes often contain specialized metabolites involved in deterring herbivores or attracting beneficial insects.

Q3: How does the concentration of gamma-bisabolene change in carrots during storage?

A3: Studies have shown that storing carrots under refrigeration leads to a significant increase in the concentration of gamma-bisabolene []. Interestingly, this increase is not observed when carrots are stored frozen, suggesting that enzymatic activity during refrigeration might contribute to the production of this compound [].

Q4: Are there any differences in the aroma profile of carrots due to variations in gamma-bisabolene levels?

A4: Yes, gas chromatography-olfactometry (GC-O) analysis revealed that gamma-bisabolene, along with other major volatiles in carrots, contributes to their characteristic aroma []. The specific odor notes associated with gamma-bisabolene include "terpene-like," "green," and "earthy" [].

Q5: What is known about the biosynthesis of gamma-bisabolene in plants?

A6: Research on sunflowers identified and characterized two isoforms of a cis-gamma-bisabolene synthase enzyme []. This enzyme catalyzes the first step in gamma-bisabolene biosynthesis. These findings were made possible through transcriptome analysis of sunflower glandular trichomes, followed by heterologous expression of candidate genes in yeast [].

Q6: Are there synthetic routes for producing gamma-bisabolene?

A7: Yes, research papers describe various methods for the chemical synthesis of gamma-bisabolene. For instance, one paper outlines a multi-step synthesis starting from an allylic alcohol, resulting in a 10% overall yield of gamma-bisabolene []. Another study focuses on the stereocontrolled synthesis of (E)- and (Z)-.gamma.-bisabolene 8,9-epoxide, highlighting the possibility of producing specific isomers [].

Q7: What analytical techniques are commonly employed to study gamma-bisabolene?

A8: Researchers utilize a combination of techniques to analyze gamma-bisabolene. These include gas chromatography coupled with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) for separation, identification, and quantification [, ]. Additionally, GC-O helps correlate the compound with specific aroma profiles [].

Q8: Does the nutrient content of soil impact the production of gamma-bisabolene in plants?

A9: Yes, research on oilseed rape plants suggests that the soil nutrient level can significantly influence the emission of gamma-bisabolene following herbivore damage []. Plants grown in high-nutrient soils released significantly higher amounts of gamma-bisabolene compared to those grown in low-nutrient soils [], indicating a potential link between nutrient availability and the plant's defense mechanisms.

Q9: Has gamma-bisabolene been found in other organisms besides plants?

A10: Yes, gamma-bisabolene has been isolated from the marine red alga Laurencia rigida []. This discovery highlights the presence and potential ecological roles of this compound in diverse biological systems beyond terrestrial plants.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Amino-1,2-benzisoxazol-5-YL)-6-(2'-{[(3R)-3-hydroxypyrrolidin-1-YL]methyl}biphenyl-4-YL)-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B1667237.png)

![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)